Piperidine-1-carboximidamide Hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

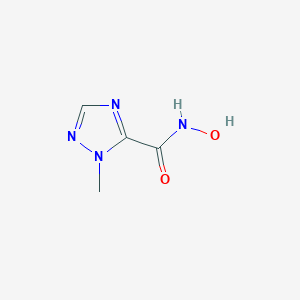

The synthesis of Piperidine-1-carboximidamide Hydroiodide and its derivatives often involves multi-step chemical processes that may include the formation of piperidine rings through cyclization reactions, followed by functional group transformations such as carboxamidation. A notable example of synthesis involves the transformation of 4-piperidinecarboxylic acid hydrochloride through reactions that introduce the carboximidamide functionality (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Molecular Structure Analysis

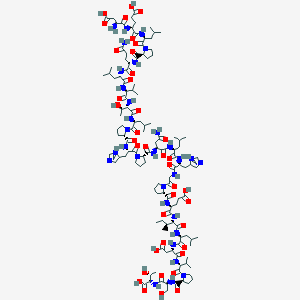

The molecular structure of Piperidine-1-carboximidamide Hydroiodide has been elucidated through techniques such as single-crystal X-ray diffraction, which reveals the orthorhombic crystal system of related compounds and highlights the chair conformation of the piperidine ring. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their structure and function. These reactions include N-alkylation, acylation, and the formation of hydrogen bonds with counterions, which significantly influence their chemical properties and potential applications in synthesizing more complex molecules or as intermediates in pharmaceuticals (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Physical Properties Analysis

The physical properties of Piperidine-1-carboximidamide Hydroiodide, such as solubility, melting point, and crystallinity, are determined by its molecular structure. The presence of the hydroiodide salt form enhances its solubility in water, making it suitable for various research and industrial applications. The crystalline nature of these compounds can also be investigated through X-ray diffraction techniques, providing insights into their stability and reactivity (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Properties Analysis

The chemical properties of Piperidine-1-carboximidamide Hydroiodide, including its acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in its structure. The piperidine ring imparts basicity, while the carboximidamide group can participate in hydrogen bonding and other non-covalent interactions, affecting its chemical behavior in biological systems and synthetic pathways (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Applications De Recherche Scientifique

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Anticancer Applications

- Piperidine has been observed to have anticancer potential .

- Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- It regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

- Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

-

Pharmaceutical Applications

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Rubber Vulcanization

-

Hydrogenation Process

-

Treatment of Crizotinib-resistant Anaplastic Lymphoma

-

Synthesis of Pharmaceuticals

- Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Propriétés

IUPAC Name |

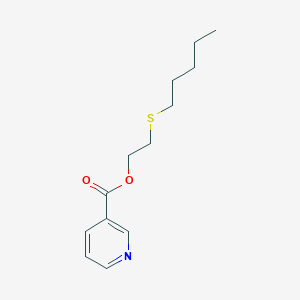

piperidine-1-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZAWNSOJLXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380904 |

Source

|

| Record name | Piperidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-1-carboximidamide Hydroiodide | |

CAS RN |

102392-91-6 |

Source

|

| Record name | Piperidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)